molecular formula C22H34N2O6 B8050542 propyl N-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-O-(tert-butyl)-L-serinate

propyl N-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-O-(tert-butyl)-L-serinate

Cat. No.: B8050542
M. Wt: 422.5 g/mol
InChI Key: ZMKNNWZQLDSANH-SFHVURJKSA-N
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Description

Propyl N-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-O-(tert-butyl)-L-serinate is a complex organic compound that belongs to the class of amino acid derivatives. It exhibits interesting pharmacological and chemical properties that make it valuable for various scientific research applications. This compound has a unique structure that combines elements of oxetane, benzyl, and serine motifs, contributing to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl N-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-O-(tert-butyl)-L-serinate generally involves multiple steps:

  • Oxetane Formation: A key step involves the formation of the oxetane ring, which can be synthesized via cyclization reactions.

  • Amino Group Protection: The benzyloxycarbonyl (Cbz) group is introduced as a protective group for the amino function, typically through a condensation reaction.

  • Serine Derivatization: The serine moiety is modified to include the tert-butyl ester group to enhance stability and solubility.

  • Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by peptide coupling reagents such as HATU or EDCI.

Industrial Production Methods

Industrial production may optimize these synthetic steps to improve yield and scalability. Catalytic processes and continuous flow reactions are employed to minimize reaction times and enhance efficiency. Additionally, protecting group strategies are refined to simplify purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, particularly at the benzyl and oxetane moieties, forming respective oxides.

  • Reduction: Reduction reactions can target the Cbz-protected amino group, reducing it to a free amine.

  • Substitution: Nucleophilic substitution reactions may occur at the oxetane ring, leading to various derivative compounds.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LAH).

  • Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

  • Oxidation Products: Benzyl oxides and oxetane oxides.

  • Reduction Products: Free amino derivatives.

  • Substitution Products: Diverse substituted oxetane derivatives.

Scientific Research Applications

Propyl N-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-O-(tert-butyl)-L-serinate finds extensive applications in various fields:

  • Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in asymmetric synthesis.

  • Biology: Used in studying enzyme-substrate interactions and protein-ligand binding.

  • Medicine: Investigated for potential therapeutic properties, especially in drug design and delivery.

  • Industry: Employed in material science for developing new polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through molecular interactions involving its amino and oxetane moieties. The oxetane ring is known for its strain, which makes it highly reactive in biochemical pathways. It can act as a substrate or inhibitor in enzymatic reactions, often targeting serine proteases and other amino acid-related enzymes. The benzyloxycarbonyl group plays a crucial role in stabilizing the compound and facilitating selective binding.

Comparison with Similar Compounds

Compared to other oxetane-containing amino acid derivatives, propyl N-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-O-(tert-butyl)-L-serinate stands out due to its unique combination of stability and reactivity. Similar compounds include:

  • Methoxycarbonyl-substituted oxetane derivatives: Known for their reactivity but less stable than the benzyloxycarbonyl variant.

  • Oxetane amino acids without protective groups: More prone to degradation and less versatile in synthetic applications.

This compound is not just a mouthful to say; it’s a crucial player in modern chemistry and pharmacology, offering a unique blend of stability and reactivity that makes it invaluable in scientific research.

Properties

IUPAC Name

propyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O6/c1-5-11-28-19(25)18(13-30-21(2,3)4)24-22(15-27-16-22)14-23-20(26)29-12-17-9-7-6-8-10-17/h6-10,18,24H,5,11-16H2,1-4H3,(H,23,26)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKNNWZQLDSANH-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(COC(C)(C)C)NC1(COC1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)[C@H](COC(C)(C)C)NC1(COC1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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